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This technical support center provides guidance for researchers, scientists, and drug

development professionals on adjusting Yttrium-90 (Y-90) radioembolization treatment

protocols for patients with compromised liver function. The information is presented in a

question-and-answer format to address specific issues that may be encountered during

experimental and clinical application.

Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when planning Y-90 treatment for a patient with

compromised liver function?

A1: The primary considerations are the patient's overall clinical condition, the extent of liver

tumor burden, and the degree of liver dysfunction. Key factors include the Child-Pugh score,

serum bilirubin and albumin levels, and the presence of ascites or encephalopathy.[1][2] A

multidisciplinary tumor board review is often recommended for patients with more severe

hepatic dysfunction.[3] The goal is to maximize the radiation dose to the tumor while minimizing

exposure to the non-tumorous liver parenchyma to prevent further deterioration of liver

function.[3][4]

Q2: What are the absolute and relative contraindications for Y-90 radioembolization in patients

with liver dysfunction?
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A2: Absolute contraindications include intractable ascites, clinical liver failure, and

disseminated extrahepatic disease.[5][6] Relative contraindications include a Child-Pugh score

greater than 7, significant tumor replacement of liver parenchyma (>50-70%), and elevated

bilirubin levels.[7] Specifically, a pre-intervention bilirubin level greater than 2.0 mg/dL is a

relative contraindication, and some experts suggest a cutoff of >3 mg/dL for excluding patients

with limited healthy liver reserves.[5][8]

Q3: How does the Child-Pugh score impact Y-90 treatment planning?

A3: The Child-Pugh score is a critical tool for assessing the risk of complications. Patients with

Child-Pugh A cirrhosis are generally considered good candidates.[9][10][11] Treatment in Child-

Pugh B patients should be approached with caution, with recommendations for multidisciplinary

discussions, especially for those with a score of B7 or higher.[3] Patients with a Child-Pugh B

score are three to four times more likely to experience hepatic decompensation compared to

those with a Child-Pugh A score.[12] For every unit increase in the Child-Pugh score above 6,

the odds of decompensation increase significantly.[12] Y-90 treatment is generally

contraindicated in patients with Child-Pugh C cirrhosis.

Troubleshooting Guides
Issue 1: Elevated Bilirubin Levels
Q: How should Y-90 dosimetry be adjusted for a patient with elevated bilirubin?

A: Elevated bilirubin is a significant predictor of radioembolization-induced liver disease

(REILD).[13] For patients with abnormal bilirubin (>1.2 mg/dL) and cirrhosis, there is an

independent association with the development of REILD.[13] Specific dose adjustment

guidelines for glass microspheres suggest limiting the absorbed dose to the whole non-tumoral

liver tissue. One recommendation is to keep the dose below 90 Gy for patients with a baseline

bilirubin of < 1.1 mg/dL and reduce it to <50 Gy for those with a bilirubin level of ≥ 1.1 mg/dL.[4]

[14][15][16]

Issue 2: Presence of Ascites
Q: Can Y-90 radioembolization be performed in patients with ascites?
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A: The presence of ascites is a key factor in the Child-Pugh score and indicates significant liver

dysfunction. Intractable clinical ascites is an absolute contraindication for Y-90 treatment.[5]

However, if the ascites is tumor-related (exudative), it may improve after successful treatment.

[2] If ascites is due to portal hypertension, the patient is at a higher risk of worsening ascites

post-treatment.[2] Therefore, the etiology of the ascites must be carefully evaluated. The

LEGACY study, a key trial for Y-90 in hepatocellular carcinoma (HCC), excluded patients with

clinically significant ascites.[10][17]

Issue 3: Choosing the Right Dosimetry Model
Q: Should a single-compartment or multi-compartment dosimetry model be used for patients

with compromised liver function?

A: A multi-compartment dosimetry model is generally preferred for patients with compromised

liver function.[3][18] This model allows for separate dose calculations for the tumor and the

non-tumorous liver parenchyma, which is crucial for minimizing toxicity to the healthy liver

tissue.[3][4] The single-compartment model, which assumes a uniform distribution of

microspheres, can overestimate the required Y-90 activity, potentially leading to higher toxicity

in the non-tumor liver.[14] However, for radiation segmentectomy where a small, localized area

is treated with an ablative dose, a single-compartment model may be considered adequate.[3]

[8]

Data Presentation
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Liver Function Parameter
Recommendation for Y-90
Treatment Adjustment

Source

Child-Pugh Score A: Generally safe to proceed. [9][10][11]

B7: Requires multidisciplinary

discussion and careful

consideration.

[3]

>B7: Relative contraindication,

increased risk of

decompensation.

[7][12]

C: Generally contraindicated.

Total Bilirubin

< 1.1 mg/dL: Normal liver dose

limit of <90 Gy (glass

microspheres) may be

considered.

[4][14]

≥ 1.1 mg/dL: Reduce normal

liver dose to <50 Gy (glass

microspheres).

[4][14]

> 1.2 mg/dL (in cirrhosis):

Independently associated with

REILD.

[13]

> 2.0 mg/dL: Relative

contraindication.
[5]

Albumin

< 2.5 g/dL: Suggested cutoff

for excluding patients with

limited liver reserves.

[8]

Ascites
Clinically significant/intractable:

Absolute contraindication.
[5][10][17]

Tumor-related: May improve

with treatment.
[2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33739462/
https://www.bostonscientific.com/content/dam/bostonscientific/eu/pi/therasphere-portals-new/heptologist/pg2/03.salem.2021(legacy%20study)_SO.pdf
https://www.researchgate.net/publication/350205275_Yttrium-90_Radioembolization_for_the_Treatment_of_Solitary_Unresectable_Hepatocellular_Carcinoma_The_LEGACY_Study
https://pmc.ncbi.nlm.nih.gov/articles/PMC9816298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10981623/
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0044-1786711.pdf
https://www.bostonscientific.com/content/dam/bsc/us/pi/ir/ioe/therasphere/campaign/dosage/therasphere-updated-dosing-recommendations-flipbook.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12235541/
https://www.bostonscientific.com/content/dam/bsc/us/pi/ir/ioe/therasphere/campaign/dosage/therasphere-updated-dosing-recommendations-flipbook.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12235541/
https://pubmed.ncbi.nlm.nih.gov/23225191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5258157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10940044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5258157/
https://www.bostonscientific.com/content/dam/bostonscientific/eu/pi/therasphere-portals-new/heptologist/pg2/03.salem.2021(legacy%20study)_SO.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8596669/
https://med.emory.edu/departments/radiology/clinical_divisions/nuclear-medicine/documents/2020/therapy/embolization-of-liver-tumors-with-y90-microsphers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Portal hypertension-related:

High risk of worsening.
[2]

Dosimetry Model
Application in
Compromised
Liver Function

Rationale Source

Single-Compartment

Generally not

recommended, except

for radiation

segmentectomy.

Assumes uniform

dose distribution,

which can lead to

overestimation of

required activity and

increased toxicity to

non-tumorous liver.

[3][8][14]

Multi-Compartment Preferred method.

Allows for separate

calculation of

absorbed dose to the

tumor and normal

liver, enabling dose

optimization to

maximize tumor

response while

minimizing

hepatotoxicity.

[3][4][18]

Experimental Protocols
Protocol Overview: DOSISPHERE-01 Trial
The DOSISPHERE-01 trial was a randomized, multicenter, open-label phase 2 trial that

compared standard dosimetry to a personalized dosimetry approach for Y-90 radioembolization

in patients with locally advanced hepatocellular carcinoma.[19][20]

Patient Selection:

Unresectable, locally advanced HCC.
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At least one measurable lesion ≥ 7 cm.

Child-Pugh A or B7 (with bilirubin < 35 µmol/L).

ECOG performance status of 0 or 1.

Hepatic reserve of at least 30% after planned treatment.

No extrahepatic spread (with minor exceptions).[19][21]

Dosimetry:

Standard Dosimetry Arm: Aimed to deliver 120 ± 20 Gy to the perfused liver volume using

a single-compartment model.[22]

Personalized Dosimetry Arm: Utilized a multi-compartment model with a goal to deliver at

least 205 Gy to the index lesion, while limiting the non-tumorous tissue dose to no more

than 120 Gy.[22]

Key Finding: Personalized dosimetry resulted in a significantly higher objective response rate

and longer overall survival compared to standard dosimetry.[22]

Protocol Overview: LEGACY Study
The LEGACY study was a multicenter, single-arm, retrospective study that evaluated the

efficacy and safety of Y-90 glass microspheres for solitary, unresectable HCC.[9][10][11]

Patient Selection:

Solitary HCC ≤ 8 cm.

Child-Pugh A cirrhosis.

ECOG performance status of 0-1.

Exclusion criteria included vascular invasion, extrahepatic metastases, and clinically

significant ascites or hepatic encephalopathy.[10][11][17]

Dosimetry:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33166497/
https://www.bostonscientific.com/content/dam/bostonscientific/eu/pi/therasphere-portals-new/heptologist/pg2/02.Garin.2021(DOSISPHERE-01).pdf
https://www.bostonscientific.com/content/dam/bostonscientific/pi/portfolio-group/cancer-therapies/therasphere/resource-center/clinical-data/DOSISPHERE-01_Data_Sheet.pdf
https://www.bostonscientific.com/content/dam/bostonscientific/pi/portfolio-group/cancer-therapies/therasphere/resource-center/clinical-data/DOSISPHERE-01_Data_Sheet.pdf
https://www.bostonscientific.com/content/dam/bostonscientific/pi/portfolio-group/cancer-therapies/therasphere/resource-center/clinical-data/DOSISPHERE-01_Data_Sheet.pdf
https://pubmed.ncbi.nlm.nih.gov/33739462/
https://www.bostonscientific.com/content/dam/bostonscientific/eu/pi/therasphere-portals-new/heptologist/pg2/03.salem.2021(legacy%20study)_SO.pdf
https://www.researchgate.net/publication/350205275_Yttrium-90_Radioembolization_for_the_Treatment_of_Solitary_Unresectable_Hepatocellular_Carcinoma_The_LEGACY_Study
https://www.bostonscientific.com/content/dam/bostonscientific/eu/pi/therasphere-portals-new/heptologist/pg2/03.salem.2021(legacy%20study)_SO.pdf
https://www.researchgate.net/publication/350205275_Yttrium-90_Radioembolization_for_the_Treatment_of_Solitary_Unresectable_Hepatocellular_Carcinoma_The_LEGACY_Study
https://pmc.ncbi.nlm.nih.gov/articles/PMC8596669/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioembolization was performed with the intent of delivering an ablative-level dose in a

selective fashion when possible.

A standard unicompartment dosimetry model was used to calculate the absorbed dose to

the perfused volume.[10][11]

Key Finding: The study demonstrated high objective response rates and durable responses

in this patient population.[9][17]
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Caption: Workflow for Y-90 treatment planning in patients with compromised liver function.
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Caption: Decision-making pathway for Y-90 treatment based on Child-Pugh score.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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